dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate
Description
The compound dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate is a complex nucleotide derivative with a dilithium counterion. Its structure comprises:
- A 6-aminopurine (adenine) base, a critical component of ATP and nucleic acids.
- A ribose-derived oxolane (tetrahydrofuran) ring with hydroxyl and phosphoester groups, typical of nucleotide backbones.
- A branched phosphate-diacylglycerol-like side chain featuring sulfanyl ethylamino and dimethyl-ketone motifs, which may confer membrane-targeting properties.
This compound’s structural complexity suggests roles in signaling pathways or enzymatic cofactor systems, though its exact biological function remains uncharacterized in the provided evidence.
Properties
Molecular Formula |
C21H33Li2N7O13P2S |
|---|---|
Molecular Weight |
699.5 g/mol |
IUPAC Name |
dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] phosphate |
InChI |
InChI=1S/C21H35N7O13P2S.2Li/c1-21(2,16(32)19(33)24-4-3-12(29)23-5-6-44)8-39-43(36,37)41-42(34,35)38-7-11-14(30)15(31)20(40-11)28-10-27-13-17(22)25-9-26-18(13)28;;/h9-11,14-16,20,30-32,44H,3-8H2,1-2H3,(H,23,29)(H,24,33)(H,34,35)(H,36,37)(H2,22,25,26);;/q;2*+1/p-2/t11-,14-,15-,16?,20-;;/m1../s1 |
InChI Key |
NCHDIOYYNQSVFI-PYNNHSTLSA-L |
Isomeric SMILES |
[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O |
Canonical SMILES |
[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Dephosphocoenzyme A is synthesized from 4-phosphopantetheine by the enzyme phosphopantetheine adenylyltransferase. This enzyme catalyzes the transfer of the γ-phosphate of adenosine triphosphate to 4-phosphopantetheine, resulting in the formation of 3’-Dephosphocoenzyme A .
Industrial Production Methods: In industrial settings, the production of 3’-Dephosphocoenzyme A involves the use of recombinant DNA technology to express the necessary enzymes in microbial hosts. These hosts are then cultured under optimized conditions to maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3’-Dephosphocoenzyme A undergoes several types of chemical reactions, including phosphorylation, where it is converted to coenzyme A by the enzyme dephospho-CoA kinase . This reaction involves the transfer of a phosphate group from adenosine triphosphate to 3’-Dephosphocoenzyme A, resulting in the formation of coenzyme A and adenosine diphosphate .
Common Reagents and Conditions: The phosphorylation reaction typically requires adenosine triphosphate as a phosphate donor and dephospho-CoA kinase as the catalyst. The reaction is carried out under physiological conditions, with optimal pH and temperature to ensure maximum enzyme activity .
Major Products: The primary product of the phosphorylation reaction is coenzyme A, a vital cofactor in various metabolic pathways .
Scientific Research Applications
3’-Dephosphocoenzyme A has a wide range of applications in scientific research:
Mechanism of Action
3’-Dephosphocoenzyme A exerts its effects through its conversion to coenzyme A by the enzyme dephospho-CoA kinase. This conversion is essential for the biosynthesis of coenzyme A, which acts as an acyl group carrier and carbonyl activating group in metabolism . The molecular targets and pathways involved include the regulation of key metabolic enzymes and the facilitation of various biosynthetic pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Similarity Metrics : The Tanimoto coefficient (used in ) would classify the target compound as <50% similar to AR-C67085 due to side-chain divergence, limiting virtual screening overlap .
- Therapeutic Potential: The sulanylethylamino group may confer redox-modulating activity, analogous to glutathione derivatives .
Biological Activity
The compound dilithium;[[2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate is a complex organic molecule with significant potential in biochemical and pharmaceutical applications. Its structure incorporates multiple functional groups that may influence various biological pathways.
Structural Characteristics
The compound features:
- Aminopurine moiety : Related to nucleobases in nucleic acids.
- Phosphoryl groups : Potentially involved in energy transfer and signaling pathways.
This unique combination suggests that the compound may mimic nucleotide behavior and interact with biological systems similarly to natural nucleotides.
- Inhibition of Enzymatic Activity :
- The compound may inhibit enzymes such as adenylate kinase, which is crucial for ATP metabolism. This inhibition can lead to alterations in cellular energy dynamics.
- Agonistic Activity on Receptors :
- It can act as an agonist for P2X receptors, which are activated by extracellular nucleotides. This interaction can affect cellular ion permeability and influence various signaling pathways.
Biological Activity
The biological activity of this compound has been assessed in several studies:
Antiviral and Anticancer Properties
Preliminary studies suggest that compounds with similar structures may exhibit antiviral or anticancer properties due to their ability to interfere with nucleic acid synthesis pathways. Further research is needed to elucidate the specific mechanisms involved.
Interaction with Metal Ions
Lithium ions (Li) have been shown to interact with phosphorylated ligands under physiological conditions. These interactions may enhance the bioactivity of the compound by stabilizing its structure and influencing its binding affinity to target molecules .
Research Findings
A summary of relevant research findings includes:
Case Studies
- Cell Culture Studies :
- In vitro experiments demonstrated that dilithium compounds could promote cell proliferation and differentiation in specific cell lines, suggesting their potential use in regenerative medicine.
- Animal Models :
- Animal studies have indicated that lithium-containing compounds can modulate immune responses, providing insights into their therapeutic potential for autoimmune diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
